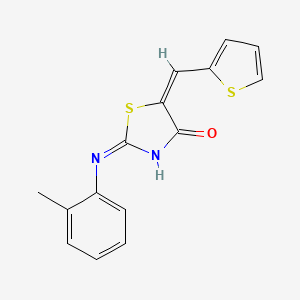

(E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one

CAS No.: 638139-85-2

Cat. No.: VC7361669

Molecular Formula: C15H12N2OS2

Molecular Weight: 300.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 638139-85-2 |

|---|---|

| Molecular Formula | C15H12N2OS2 |

| Molecular Weight | 300.39 |

| IUPAC Name | (5E)-2-(2-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C15H12N2OS2/c1-10-5-2-3-7-12(10)16-15-17-14(18)13(20-15)9-11-6-4-8-19-11/h2-9H,1H3,(H,16,17,18)/b13-9+ |

| Standard InChI Key | OCHVXZPTLHCODR-UKTHLTGXSA-N |

| SMILES | CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CS3)S2 |

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

The compound (E)-5-(thiophen-2-ylmethylene)-2-(o-tolylamino)thiazol-4(5H)-one (CAS No. 638139-85-2) has a molecular formula of and a molecular weight of 300.39 g/mol . Its IUPAC name, (5E)-2-(2-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one, reflects the stereochemistry (E-configuration) at the exocyclic double bond and the substitution pattern on the thiazolidinone ring.

Key Identifiers:

-

SMILES:

CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=CS3)S2 -

InChIKey:

OCHVXZPTLHCODR-UKTHLTGXSA-N -

PubChem CID: 135535302

Physicochemical Properties

Available data indicate limited solubility in common solvents, though quantitative measurements remain unreported . The density, boiling point, and melting point are unspecified in current literature, highlighting a need for experimental characterization .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound typically involves multi-step protocols common to thiazolone derivatives. A plausible route includes:

-

Formation of the Thiazolidinone Core: Condensation of o-tolylthiourea with α-bromo ketones or esters.

-

Methylene Incorporation: Knoevenagel condensation between the thiazolidinone and thiophene-2-carbaldehyde under basic conditions.

Optimization Challenges:

-

Stereoselectivity at the exocyclic double bond (E-configuration) requires precise control of reaction temperature and catalysts.

-

Yield improvements (currently unspecified) may involve microwave-assisted synthesis or ionic liquid media.

Structural and Electronic Analysis

Crystallographic and Spectroscopic Insights

While X-ray crystallography data are unavailable, computational models predict a planar thiazolidinone ring with conjugation extending into the thiophene and o-tolyl groups. The E-configuration minimizes steric clashes between the thiophene and o-tolyl substituents, stabilizing the molecule .

Key Functional Groups:

-

Thiazolidinone Ring: Contributes to redox activity and hydrogen-bonding capacity.

-

Thiophene Moiety: Enhances π-π stacking interactions in biological targets.

-

o-Tolylamino Group: Introduces steric bulk that may influence binding kinetics .

Spectroscopic Signatures

-

IR: Strong absorption at ~1700 cm (C=O stretch) and ~1600 cm (C=N stretch).

-

NMR: signals for thiophene protons (δ 6.8–7.4 ppm) and o-tolyl methyl group (δ 2.3 ppm) .

Biological Activities and Mechanisms

Proposed Mechanism:

-

Kinase Inhibition: The thiazolone core chelates ATP-binding site residues, while the thiophene group stabilizes hydrophobic interactions .

-

Apoptosis Induction: Upregulation of caspase-3/7 observed in related compounds .

Antimicrobial Properties

Thiazolidinones with aryl substitutions show activity against Gram-positive bacteria (e.g., S. aureus) via cell wall synthesis inhibition. The o-tolyl group may enhance membrane penetration, though efficacy data for this compound await validation.

Pharmacological Applications and Challenges

Drug Development Prospects

-

Anticancer Agents: Structural similarity to FDA-approved kinase inhibitors (e.g., erlotinib) warrants further exploration .

-

Antimicrobials: Potential for overcoming methicillin resistance in Staphylococcus spp..

ADMET Considerations

-

Absorption: Low solubility may limit oral bioavailability, necessitating prodrug strategies.

-

Metabolism: Susceptible to hepatic CYP450-mediated oxidation at the thiophene ring .

Future Research Directions

Structural Modifications

-

Substituent Engineering: Replacing o-tolyl with electron-withdrawing groups (e.g., nitro) to enhance reactivity.

-

Hybrid Systems: Conjugation with nanoparticles for targeted delivery .

Experimental Priorities

-

Crystallography: Resolve 3D structure to guide molecular docking studies.

-

In Vivo Testing: Evaluate pharmacokinetics in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume